methyl 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-methyl-1-propan-2-ylpyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-7(2)11-6-5-9(8(11)3)10(12)13-4/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEZSJQPDXCYKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN1C(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine to form the pyrrole ring. The reaction conditions often include an acidic or basic catalyst and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, optimizing the synthesis process for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group into an alcohol or other reduced forms.
Substitution: The pyrrole ring can participate in electrophilic substitution reactions, where substituents are introduced at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride, AlCl3) and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms of the ester group.
Scientific Research Applications
Chemical Properties and Structure
Methyl 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylate has the molecular formula C₉H₁₃N₁O₂ and a molecular weight of 167.21 g/mol. It features a five-membered aromatic heterocyclic pyrrole ring with a methyl ester functional group and an isopropyl substituent, which contribute to its reactivity and versatility in chemical transformations .
Organic Synthesis
This compound is utilized as a building block in organic synthesis. Its structure allows for various chemical reactions, including:
- Condensation Reactions : It can participate in reactions to form more complex organic molecules.
- Functional Group Transformations : The presence of the carboxylate group enables transformations into amides, acids, or alcohols.
Case Study: Synthesis of Pyrrole Derivatives
A study demonstrated the synthesis of various pyrrole derivatives using this compound as a precursor. These derivatives exhibited enhanced biological activities, showcasing the compound's role in developing new pharmaceuticals .
Medicinal Chemistry
The compound shows promise in medicinal chemistry, particularly in the development of antibacterial agents. Pyrrole-containing compounds have been linked to significant antibacterial activity against resistant strains of bacteria.
Antibacterial Activity
Recent research highlighted that derivatives of this compound demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values were significantly lower than those of traditional antibiotics, indicating its potential as a lead compound for new antibacterial therapies .
Materials Science
The unique structure of this compound also lends itself to applications in materials science. While specific applications are still being explored, its properties suggest potential uses in:
- Polymer Chemistry : As a monomer or additive in polymerization processes.
- Corrosion Inhibition : Pyrrole derivatives have been studied for their effectiveness as corrosion inhibitors in metal protection .
Data Table: Applications Overview
Mechanism of Action
The mechanism of action of methyl 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key differences between methyl 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylate and analogous compounds:
Key Differences and Implications
Substituent Complexity and Bioactivity
- In contrast, compounds like the nitrobenzylidene hydrazinyl derivative or trifluoromethyl-pyridine analogs exhibit enhanced bioactivity due to substituents that improve binding affinity or metabolic stability.
- Antimicrobial Activity : Derivatives with 2,4-dimethyl and 3-oxo-3-phenylpropenyl groups (e.g., ) showed significant antimicrobial effects, attributed to the planar propenyl moiety facilitating membrane penetration.
Physical Properties
- The liquid state of this compound contrasts with the solid-state analogs, which often have higher melting points (e.g., 214–217°C for ). This difference likely stems from reduced intermolecular forces in the simpler structure.
Biological Activity
Methyl 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylate is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a pyrrole ring with a carboxylate group at the third position, a methyl group at the second position, and an isopropyl group at the first position. This unique structure contributes to its lipophilicity and interaction with various biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its effects against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The compound's minimum inhibitory concentration (MIC) values demonstrate its effectiveness in inhibiting bacterial growth, comparable to established antibiotics. For instance, certain derivatives have shown MIC values as low as 3.12 µg/mL against Staphylococcus aureus, indicating strong antibacterial potential .
Anticancer Activity
In addition to its antimicrobial properties, this compound is being explored for its anticancer effects. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. The compound's ability to modulate enzyme activity involved in cancer pathways further supports its potential as an anticancer agent .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial survival and cancer cell proliferation.
- Receptor Interaction : It can bind to cellular receptors, modulating their activity and influencing downstream signaling pathways.
- Formation of Stable Complexes : The compound forms stable complexes with target molecules, affecting their biological functions .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound derivatives to enhance its biological activity:
Study 1: Antimicrobial Evaluation
A recent study evaluated various pyrrole derivatives for their antibacterial properties. This compound derivatives were tested against multiple bacterial strains, revealing potent activity with MIC values significantly lower than those of conventional antibiotics .
Study 2: Anticancer Activity
In another investigation, derivatives of this compound were assessed for their ability to induce apoptosis in cancer cell lines. Results indicated that certain modifications to the structure enhanced cytotoxicity against breast cancer cells, suggesting a promising avenue for drug development .
Comparative Analysis of Similar Compounds
A comparative analysis with other pyrrole derivatives highlights the unique properties of this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Contains isopropyl and methyl groups | Antimicrobial, Anticancer |
| 2-Methyl-1H-pyrrole-3-carboxylic acid | Lacks isopropyl group | Limited activity |
| 1-(Propan-2-yl)-1H-pyrrole-3-carboxylic acid | Lacks methyl group | Altered reactivity |
Q & A
Basic Research Questions
Q. How can synthetic yield be optimized for methyl 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylate under mild conditions?
- Methodology : Utilize esterification or alkylation strategies with catalytic bases (e.g., KCO) in aprotic solvents like DMF. Monitor reaction progress via TLC or HPLC. For example, analogous pyrrole esters (e.g., ethyl 3-methyl-1H-pyrrole-2-carboxylate) were synthesized using benzoyl chloride derivatives under reflux conditions with yields up to 23% . Adjust stoichiometry of the isopropylating agent (e.g., 2-bromopropane) to minimize side reactions.
Q. What spectroscopic techniques are most reliable for characterizing this compound’s purity and structure?
- Methodology : Combine H NMR (300 MHz, DMSO-d) for substituent analysis (e.g., δ 1.32 ppm for ethyl ester protons) , FT-IR for carbonyl (C=O) stretching (~1750 cm), and LC-MS for molecular ion validation (e.g., ESI-MS m/z 196.1 [M+H]). Compare melting points (e.g., 100–101°C for related pyrrole esters) to confirm crystallinity .
Q. How does the propan-2-yl substituent influence the compound’s stability during storage?
- Methodology : Test hydrolytic stability by incubating in buffered solutions (pH 4–9) at 25°C for 48 hours. Use HPLC to quantify degradation products. For related N-alkyl pyrroles, stabilization with antioxidants (e.g., BHT at 0.015–0.04%) is recommended to prevent oxidation .
Advanced Research Questions
Q. What computational methods can predict substituent effects on the compound’s reactivity in nucleophilic substitutions?
- Methodology : Perform DFT calculations (e.g., B3LYP/6-311G**) to analyze electron density maps and Fukui indices. Studies on ethyl 4-hydroxy-pyrrole derivatives revealed that electron-withdrawing groups at the 2-position enhance electrophilicity at the carboxylate . Validate predictions with kinetic experiments (e.g., SNAr reactions with amines).
Q. How can contradictory NMR signals in substituted pyrrole derivatives be resolved?
- Methodology : Use C NMR DEPT-135 to distinguish CH, CH, and quaternary carbons. For example, in 3-(2,5-dimethylpyrrol-1-yl) azetidinones, overlapping aromatic signals were resolved via COSY and HSQC . Variable-temperature NMR can also mitigate signal broadening caused by rotamers.
Q. What strategies enable selective functionalization of the pyrrole ring without ester hydrolysis?
- Methodology : Employ protecting groups (e.g., Boc for amines) or mild electrophiles. For oxidation to aldehydes, use MnO in dichloromethane, as demonstrated for (2,4-dimethyl-1H-pyrrol-3-yl)methanol derivatives . Monitor pH to avoid ester cleavage (optimal range: 6–8).
Data-Driven Challenges
Q. How can discrepancies in reported melting points for structurally similar pyrrole esters be addressed?
- Methodology : Re-crystallize the compound from multiple solvents (e.g., hexane/EtOAc vs. DCM/MeOH) and compare DSC thermograms. For instance, methyl 1H-pyrazole-3-carboxylate shows purity-dependent mp shifts (95% purity: 150–152°C vs. lower purity: 145–148°C).
Q. What mechanistic insights explain low yields in cross-coupling reactions involving this compound?
- Methodology : Use F NMR or radical trapping agents to identify intermediates. In palladium-catalyzed couplings, steric hindrance from the isopropyl group may slow oxidative addition. Switch to bulkier ligands (e.g., XPhos) to improve turnover .
Safety and Compliance
Q. What disposal protocols are recommended for lab-scale waste containing this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
